molecular formula C18H21N3O2S B11590051 1-Isobutoxy-8,8-dimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluorene CAS No. 384794-44-9

1-Isobutoxy-8,8-dimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluorene

Cat. No.: B11590051
CAS No.: 384794-44-9
M. Wt: 343.4 g/mol
InChI Key: RHVCTAICMDAACR-UHFFFAOYSA-N
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Description

4-isobutoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves several steps:

Industrial Production Methods

Industrial production methods for such complex heterocyclic compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-isobutoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-isobutoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-isobutoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, gene expression, and other cellular functions.

Comparison with Similar Compounds

Properties

CAS No.

384794-44-9

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

5,5-dimethyl-15-(2-methylpropoxy)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

InChI

InChI=1S/C18H21N3O2S/c1-10(2)7-22-16-15-14(19-9-20-16)12-5-11-8-23-18(3,4)6-13(11)21-17(12)24-15/h5,9-10H,6-8H2,1-4H3

InChI Key

RHVCTAICMDAACR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NC=NC2=C1SC3=C2C=C4COC(CC4=N3)(C)C

solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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